Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate
Description
Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate (CAS 209736-59-4) is a complex organic sulfonate salt characterized by a bicyclo[2.2.1]heptane (norbornane) core functionalized with ketone, methyl, and conjugated methanylylidene groups. The compound features two methanesulfonate groups bound to sodium, enhancing its solubility in polar solvents.
Properties
IUPAC Name |
disodium;[(3E)-3-[[4-[(Z)-[7,7-dimethyl-3-oxo-4-(sulfonatomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O8S2.2Na/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36;;/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2/b19-13-,20-14+;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZNEHKRFLKURR-BXUPKDGBSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)[O-])CS(=O)(=O)[O-])C.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C\2CCC1(C(=O)/C2=C/C3=CC=C(C=C3)/C=C\4/C5CCC(C4=O)(C5(C)C)CS(=O)(=O)[O-])CS(=O)(=O)[O-])C.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Na2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90458-75-6 | |
| Record name | 3,3'-Terephtalylidene-10,10'-dicamphosulfonic acid, disodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090458756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-Terephtalylidene-10,10'-dicamphosulfonic acid, disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.213.803 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Terephtalylidene-10,10’-dicamphosulfonic acid, disodium salt typically involves the condensation of camphor sulfonic acid derivatives with terephthalaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like p-toluenesulfonic acid to facilitate the condensation process. The reaction mixture is then heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. The final product is often purified using techniques like chromatography or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-Terephtalylidene-10,10’-dicamphosulfonic acid, disodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced camphor derivatives.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the sulfonic acid moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, alcohols
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, reduced camphor compounds, and substituted camphor derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3’-Terephtalylidene-10,10’-dicamphosulfonic acid, disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 3,3’-Terephtalylidene-10,10’-dicamphosulfonic acid, disodium salt involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or inhibitor in various biochemical reactions, depending on its concentration and the specific conditions. Its sulfonic acid groups can form strong interactions with proteins and enzymes, modulating their activity and function.
Comparison with Similar Compounds
Monomeric Analog: (7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic Acid (CAS 90458-75-6)
This monomeric analog shares a 78% structural similarity with the target compound but lacks the dimeric phenylenebis(methanylylidene) bridge and sodium counterions . Key differences include:
| Property | Target Compound | Monomeric Analog |
|---|---|---|
| Molecular Weight | Higher (dimeric structure) | Lower (monomeric) |
| Solubility | Enhanced (due to sodium sulfonate) | Moderate (free sulfonic acid) |
| Stability | Likely higher (ionic form) | Lower (acidic groups prone to protonation) |
| Applications | Potential in coordination chemistry | Limited to small-molecule synthesis |
The sodium sulfonate groups in the target compound improve its stability and solubility, making it more suitable for industrial or pharmaceutical formulations compared to the monomeric acid form .
Acid Form Precursor: ((3Z,3'E)-(1,4-Phenylenebis(methaneylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonic Acid (CAS 249929-95-1)
This precursor (CAS 249929-95-1) is the non-sodium form of the target compound. The absence of sodium ions reduces its solubility in aqueous media, limiting its utility in biological or aqueous-phase reactions. However, it serves as a critical intermediate in synthesizing the sodium salt, highlighting the importance of post-synthetic modifications to optimize functionality .
Bicyclic Penicillin Derivatives (e.g., Mezlocillin Sodium)
While bicyclo[2.2.1]heptane derivatives share structural motifs with norbornane-based compounds, mezlocillin sodium (CAS 59798-30-0) belongs to the penicillin class and features a bicyclo[3.2.0]heptane core. This β-lactam antibiotic differs fundamentally in:
Ferrocene-Conjugated Norbornane Derivatives
Unlike the target compound, this derivative is organometallic, enabling applications in electrochemistry or catalysis. The target compound’s purely organic structure may instead favor photostability or ligand-based coordination .
Biological Activity
Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate, commonly referred to as Ecamsule or Ecamsule.2Na , is a sodium salt derivative of the compound Ecamsule. This compound is particularly noted for its application in sunscreens due to its ability to provide broad-spectrum protection against ultraviolet A (UVA) radiation. Its unique chemical structure contributes to its effectiveness and stability as a UV filter.
| Property | Value |
|---|---|
| CAS Number | 90458-75-6 |
| Molecular Formula | C28H32Na2O8S2 |
| Molecular Weight | 606.7 g/mol |
| IUPAC Name | Disodium;[(3E)-3-[[4-[(E)-[7,7-dimethyl-3-oxo-4-(sulfonatomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate |
| Synonyms | Ecamsule·2Na |
Ecamsule functions primarily as a UV filter by absorbing UVA radiation and converting it into less harmful energy forms through photochemical reactions. This mechanism not only protects the skin from sunburn but also reduces the risk of skin cancer associated with UV exposure.
Key Mechanisms:
- Photostability : Ecamsule exhibits high photostability, meaning it retains its protective properties even after prolonged exposure to sunlight.
- Photoisomerization : The compound undergoes reversible photoisomerization when exposed to UV light, allowing it to maintain efficacy over time.
- Thermal Energy Release : Upon excitation, Ecamsule dissipates absorbed UV energy as thermal energy, which helps prevent cellular damage.
Protective Effects Against UV-Induced Damage
Research has demonstrated that Ecamsule effectively protects skin cells from UV-induced damage by:
- Reducing oxidative stress markers in skin cells.
- Lowering inflammation associated with UV exposure.
- Enhancing DNA repair mechanisms in skin cells.
Case Studies
Several studies have highlighted the biological activity of Ecamsule:
-
In Vitro Studies :
- A study conducted on human keratinocytes showed that treatment with Ecamsule significantly reduced the levels of reactive oxygen species (ROS) following UV exposure, indicating its protective role against oxidative damage.
-
Clinical Trials :
- A clinical trial assessing the efficacy of sunscreens containing Ecamsule found that participants experienced significantly fewer cases of sunburn compared to those using non-Ecamsule formulations.
-
Comparative Studies :
- Comparative analyses with other sunscreen agents like Avobenzone and Benzophenone indicated that while all provided some level of protection, Ecamsule's stability and effectiveness were superior in prolonged sun exposure scenarios.
Applications in Skincare
Ecamsule is widely incorporated into various skincare products, particularly sunscreens, due to its beneficial properties:
- Broad-Spectrum Protection : Effective against both UVA and UVB rays.
- Water Solubility : Allows for easy formulation in aqueous products.
- Reduced Irritation Potential : Generally well-tolerated by sensitive skin types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
